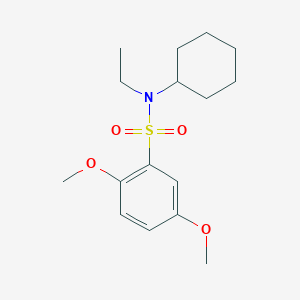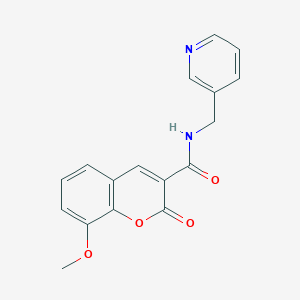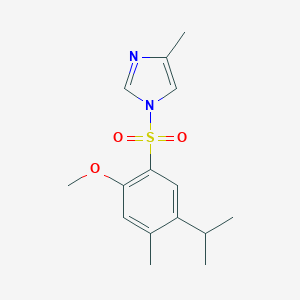
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate, also known as MQC, is a chemical compound that belongs to the family of quinoline-2-carboxylates. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood, but it is believed to involve the binding of the compound to specific target molecules in cells, such as metal ions or enzymes. This binding can result in a variety of biochemical and physiological effects, including changes in cellular signaling pathways, gene expression, and protein function.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of metalloproteases, which are enzymes that play a key role in a variety of cellular processes. It has also been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate in lab experiments is its selectivity for specific target molecules, such as metal ions or enzymes. This selectivity allows for more precise and accurate measurements of these molecules in cells and tissues.
However, there are also some limitations to using 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate in lab experiments. For example, its fluorescent properties can be affected by various environmental factors, such as pH and temperature, which can make it difficult to obtain consistent and reproducible results.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Another area of interest is the development of new fluorescent probes based on 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate for the detection of other target molecules in cells and tissues. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate and its potential applications in scientific research.
Métodos De Síntesis
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate can be synthesized using a variety of methods, including the reaction of 2-chloroquinoline-3-carboxylic acid with 4-methylphenylglycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ethyl chloroformate to yield 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate has been studied extensively for its potential applications in scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to selectively bind to these metal ions, resulting in a fluorescence emission that can be easily detected and quantified.
In addition, 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate has also been studied for its potential applications in the development of new drugs for the treatment of various diseases. For example, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
Propiedades
Nombre del producto |
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate |
|---|---|
Fórmula molecular |
C19H15NO3 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] quinoline-2-carboxylate |
InChI |
InChI=1S/C19H15NO3/c1-13-6-8-15(9-7-13)18(21)12-23-19(22)17-11-10-14-4-2-3-5-16(14)20-17/h2-11H,12H2,1H3 |
Clave InChI |
KJVNEWAKZITXLO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)


![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)





![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)
